molecular formula C23H24ClN3O2S2 B12170865 5-chloro-2-{2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indol-5-yl}-4-(4-methylbenzenesulfonyl)-1,3-thiazole

5-chloro-2-{2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indol-5-yl}-4-(4-methylbenzenesulfonyl)-1,3-thiazole

Cat. No.: B12170865
M. Wt: 474.0 g/mol
InChI Key: ORCHBKUCQKIDSA-UHFFFAOYSA-N
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Description

5-chloro-2-{2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indol-5-yl}-4-(4-methylbenzenesulfonyl)-1,3-thiazole is a complex heterocyclic compound It features a unique structure combining a pyridoindole core with a thiazole ring and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-{2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indol-5-yl}-4-(4-methylbenzenesulfonyl)-1,3-thiazole typically involves multi-step reactions. The process begins with the preparation of the pyridoindole core, followed by the introduction of the thiazole ring and the sulfonyl group. Common reagents include chlorinating agents, sulfonyl chlorides, and thiazole precursors. Reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-{2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indol-5-yl}-4-(4-methylbenzenesulfonyl)-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

5-chloro-2-{2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indol-5-yl}-4-(4-methylbenzenesulfonyl)-1,3-thiazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical sensors .

Mechanism of Action

The mechanism of action of 5-chloro-2-{2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indol-5-yl}-4-(4-methylbenzenesulfonyl)-1,3-thiazole involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-{2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indol-5-yl}-4-(4-methylbenzenesulfonyl)-1,3-thiazole is unique due to its combination of a pyridoindole core, thiazole ring, and sulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C23H24ClN3O2S2

Molecular Weight

474.0 g/mol

IUPAC Name

5-chloro-2-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-4-(4-methylphenyl)sulfonyl-1,3-thiazole

InChI

InChI=1S/C23H24ClN3O2S2/c1-14-4-7-16(8-5-14)31(28,29)22-21(24)30-23(25-22)27-19-9-6-15(2)12-17(19)18-13-26(3)11-10-20(18)27/h4-9,12,18,20H,10-11,13H2,1-3H3

InChI Key

ORCHBKUCQKIDSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)N3C4CCN(CC4C5=C3C=CC(=C5)C)C)Cl

Origin of Product

United States

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